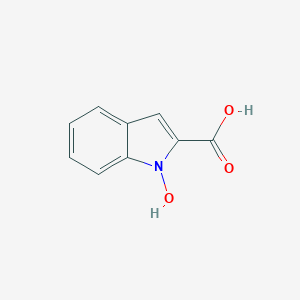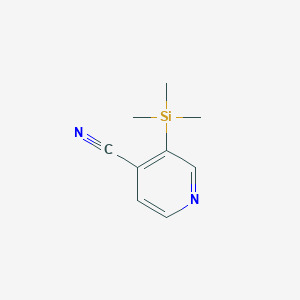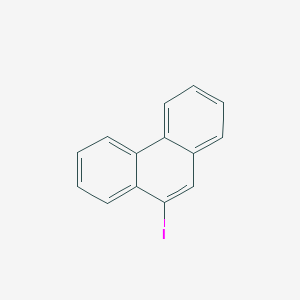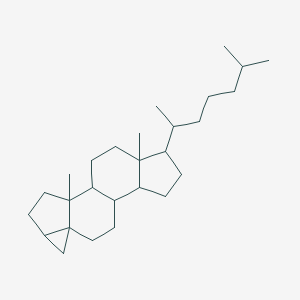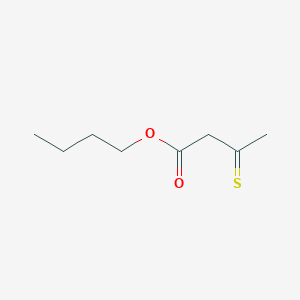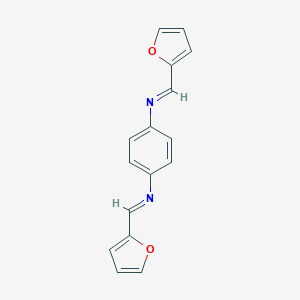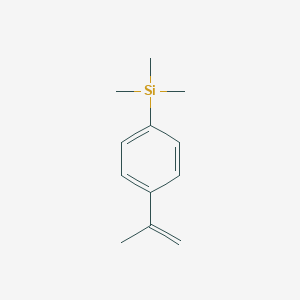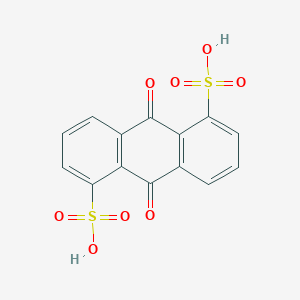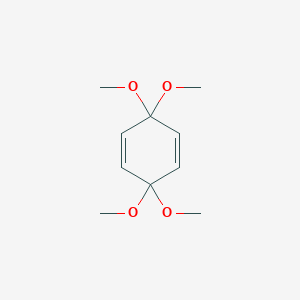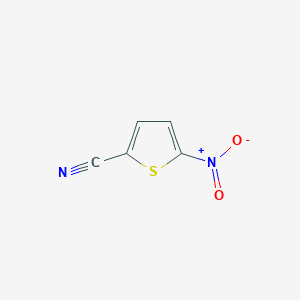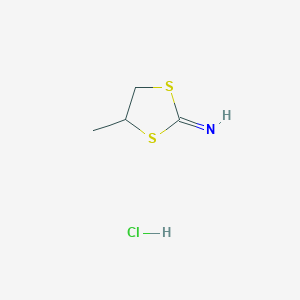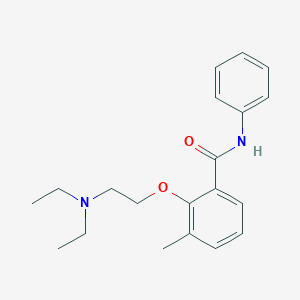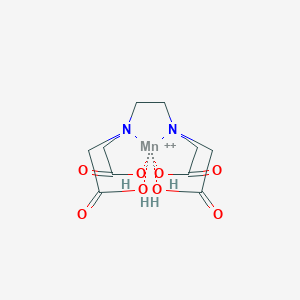![molecular formula C39H76N2O B092973 (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide CAS No. 17081-40-2](/img/structure/B92973.png)
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide, also known as OEA, is a naturally occurring fatty acid amide that has gained significant attention in the scientific community due to its potential therapeutic properties. OEA is a member of the N-acylethanolamine family of lipids and is structurally similar to anandamide, a well-known endocannabinoid.
Mechanism Of Action
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide exerts its effects through a variety of mechanisms, including the activation of peroxisome proliferator-activated receptor alpha (PPAR-alpha) and the inhibition of FAAH. PPAR-alpha is a nuclear receptor that regulates lipid metabolism and energy homeostasis, while FAAH is an enzyme that breaks down endocannabinoids and other fatty acid amides.
Biochemical And Physiological Effects
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has been found to have a range of biochemical and physiological effects, including the regulation of lipid metabolism, inflammation, and oxidative stress. (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in lipogenesis. Additionally, (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has been shown to reduce inflammation and oxidative stress in animal models.
Advantages And Limitations For Lab Experiments
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide can be difficult to work with due to its hydrophobic nature and low solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide, including the development of (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide analogs with improved pharmacokinetic properties and the investigation of (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide's potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms underlying (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide's effects on appetite, metabolism, and inflammation.
Synthesis Methods
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. Chemical synthesis involves the reaction of octadecanoic acid with octadecylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Enzymatic conversion involves the hydrolysis of oleoylethanolamide ((Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide) by fatty acid amide hydrolase (FAAH) to produce (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide.
Scientific Research Applications
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has been found to have a range of potential therapeutic applications, including the regulation of appetite, body weight, and metabolism. Studies have shown that (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide can induce satiety and reduce food intake in both animal and human models. Additionally, (Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide has been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for type 2 diabetes.
properties
CAS RN |
17081-40-2 |
|---|---|
Product Name |
(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide |
Molecular Formula |
C39H76N2O |
Molecular Weight |
589 g/mol |
IUPAC Name |
(Z)-N-[3-[[(Z)-octadec-9-enyl]amino]propyl]octadec-9-enamide |
InChI |
InChI=1S/C39H76N2O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40-37-34-38-41-39(42)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,40H,3-16,21-38H2,1-2H3,(H,41,42)/b19-17-,20-18- |
InChI Key |
QJRZJHNKYKBDSN-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCNCCCNC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCNCCCNC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNCCCNC(=O)CCCCCCCC=CCCCCCCCC |
Other CAS RN |
17081-40-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



